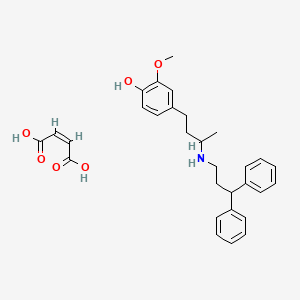
4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a phenol group, a methoxy group, and a diphenylpropylamine moiety. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 2-methoxyphenol with 3-bromobutylamine, followed by the introduction of the diphenylpropyl group through a nucleophilic substitution reaction. The final step involves the formation of the maleate salt by reacting the free base with maleic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while reduction of a nitro group results in the formation of an amine.
科学的研究の応用
4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential in treating certain diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate involves its interaction with specific molecular targets and pathways. The phenol group can participate in redox reactions, influencing cellular oxidative stress levels. The diphenylpropylamine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-(3-(Dimethylamino)propyl)phenol: Similar structure but with a dimethylamino group instead of a diphenylpropyl group.
4-(3-(Diphenylmethyl)amino)butyl)phenol: Similar structure but with a diphenylmethyl group instead of a diphenylpropyl group.
Uniqueness
4-(3-((3,3-Diphenylpropyl)amino)butyl)-2-methoxyphenol maleate is unique due to its combination of a phenol group, a methoxy group, and a diphenylpropylamine moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for various applications in research and industry.
特性
CAS番号 |
104133-83-7 |
|---|---|
分子式 |
C30H35NO6 |
分子量 |
505.6 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;4-[3-(3,3-diphenylpropylamino)butyl]-2-methoxyphenol |
InChI |
InChI=1S/C26H31NO2.C4H4O4/c1-20(13-14-21-15-16-25(28)26(19-21)29-2)27-18-17-24(22-9-5-3-6-10-22)23-11-7-4-8-12-23;5-3(6)1-2-4(7)8/h3-12,15-16,19-20,24,27-28H,13-14,17-18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
YWBHXJZMOXLIJG-BTJKTKAUSA-N |
異性体SMILES |
CC(CCC1=CC(=C(C=C1)O)OC)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CC(CCC1=CC(=C(C=C1)O)OC)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


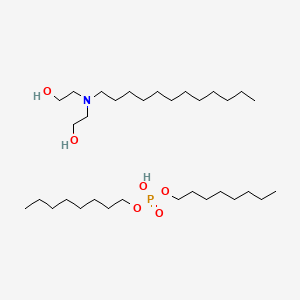
![2-(2,4,6-trimethylphenoxy)-N-[3-[4-[3-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]propyl]piperazin-1-yl]propyl]acetamide;dihydrochloride](/img/structure/B15190003.png)

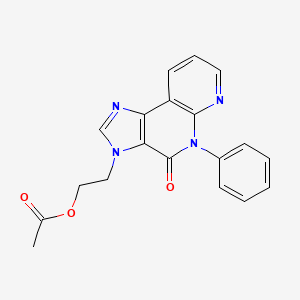
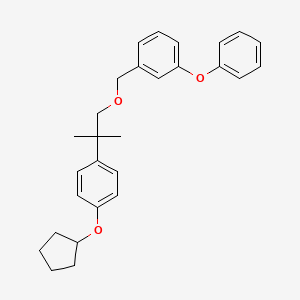
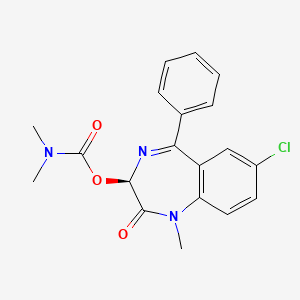

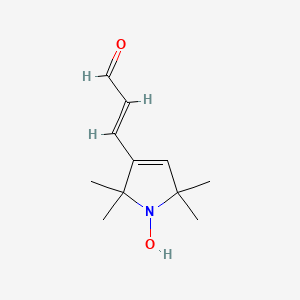
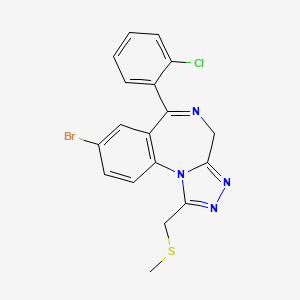
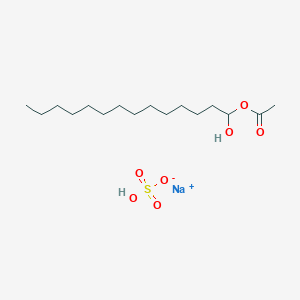

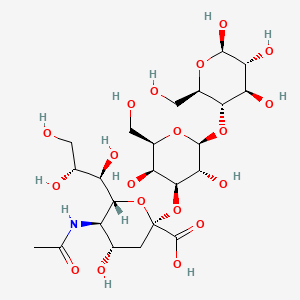

![(Z)-but-2-enedioic acid;2-(cyclopropylmethoxy)-N-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]carbamoyl]benzamide](/img/structure/B15190102.png)
